Ethyl 4-phenoxypyridine-3-carboxylate
Description
Ethyl 4-phenoxypyridine-3-carboxylate is a pyridine-based ester derivative characterized by a phenoxy substituent at the 4-position and an ethyl ester group at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 4-phenoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-2-17-14(16)12-10-15-9-8-13(12)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
IQSRVJJAWABDFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-phenoxypyridine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 4-phenoxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromonicotinic acid is coupled with phenol in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting 4-phenoxynicotinic acid is then esterified with ethanol to yield ethyl 4-phenoxynicotinate .
Industrial Production Methods
Industrial production of ethyl 4-phenoxynicotinate typically involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and high-yield production of the compound. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenoxypyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-phenoxynicotinic acid or 4-phenoxynicotinone.
Reduction: this compound alcohol.
Substitution: Various substituted phenoxynicotinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-phenoxypyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-phenoxynicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridine carboxylate derivatives exhibit diverse biological and physicochemical properties depending on their substitution patterns. Below is a comparative analysis of Ethyl 4-phenoxypyridine-3-carboxylate with structurally related compounds:
Table 1: Structural and Functional Comparison of Pyridine Carboxylates
Key Findings :
Aromatic vs. Saturated Cores: this compound retains a fully aromatic pyridine ring, favoring planar interactions.
Substituent Effects: Phenoxy vs. Thieno Groups: The phenoxy group in the target compound provides steric hindrance and π-electron density, whereas thieno-fused pyridines (e.g., ) enhance aromaticity and electronic delocalization.
Biological Activity: Piperidine-acetyl-substituted derivatives (e.g., ) demonstrate marked antibacterial and antitumor properties, attributed to the basicity of the piperidine nitrogen and its ability to interact with biological targets. This compound’s bioactivity remains less explored but is hypothesized to depend on its aromatic substituents.
Synthetic Utility :
- The ethyl ester group in all compounds serves as a reactive handle for hydrolysis or transesterification. For example, Ethyl 4-chloro-3-formyl-pyridine carboxylate is a precursor for formyl-directed cross-coupling reactions.
Crystallographic Insights: Structural analogs like Ethyl 3-amino-6-phenyl-4-tolylthieno[2,3-b]pyridine-2-carboxylate and piperidine-acetyl derivatives have been extensively characterized via X-ray crystallography, revealing key bond angles and packing motifs critical for material design.
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